5-Propylthiophene-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

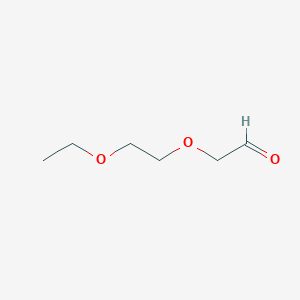

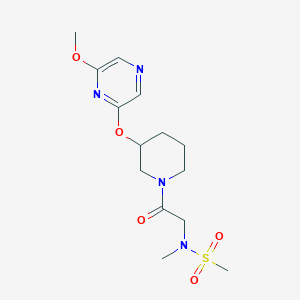

5-Propylthiophene-2-sulfonyl chloride is a chemical compound with the formula C7H9ClO2S2 and a molecular weight of 224.73 g/mol . It is used in pharmaceutical testing and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 5-Propylthiophene-2-sulfonyl chloride involves the reaction of 2-Propylthiophene with chlorosulfonic acid and phosphorus pentachloride at temperatures between 10°C and 15°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

5-Propylthiophene-2-sulfonyl chloride: is a key intermediate in the synthesis of various bioactive thiophene derivatives. These compounds exhibit a wide range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive activities . The versatility of this compound allows for the creation of numerous drugs with potential therapeutic applications.

Organic Semiconductor Development

In the field of electronics, 5-Propylthiophene-2-sulfonyl chloride serves as a precursor for the development of organic semiconductors. Thiophene-based molecules play a significant role in the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . This application is crucial for the production of flexible, lightweight, and cost-effective electronic devices.

Corrosion Inhibition

The industrial application of 5-Propylthiophene-2-sulfonyl chloride includes its use as a corrosion inhibitor. Thiophene derivatives are known to form protective layers on metals, thereby preventing corrosion and extending the life of metal structures and components in aggressive environments .

Material Science

In material science, 5-Propylthiophene-2-sulfonyl chloride contributes to the synthesis of novel materials with enhanced properties. It is used to create polymers and composites with improved thermal stability, mechanical strength, and chemical resistance, which are essential for various industrial applications .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a derivatization agent. It reacts with various analytes, improving their detectability and quantification in complex mixtures through techniques such as chromatography and mass spectrometry .

Agricultural Chemistry

In agriculture, 5-Propylthiophene-2-sulfonyl chloride can be used to synthesize compounds that act as growth regulators or pesticides. These thiophene-based chemicals help in enhancing crop yield and protecting plants from pests and diseases .

Photovoltaic Materials

The synthesis of photovoltaic materials also employs 5-Propylthiophene-2-sulfonyl chloride . It is involved in creating components for solar cells that convert sunlight into electricity, contributing to the development of renewable energy sources .

Medicinal Chemistry

Lastly, in medicinal chemistry, this compound is instrumental in the design of new drugs. It allows for the modification of molecular structures to improve drug efficacy, reduce side effects, and enhance drug delivery systems .

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

5-Propylthiophene-2-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide . In this reaction, 5-Propylthiophene-2-sulfonyl chloride reacts with 3-amino-4, 5-dimethylisoxazole in the presence of pyridine and dimethylaminopyridine .

Action Environment

The action, efficacy, and stability of 5-Propylthiophene-2-sulfonyl chloride can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the synthesis of 5-Propylthiophene-2-sulfonic acid (4, 5-dimethyl-isoxazol-3yl) amide is carried out at 0°C , suggesting that low temperatures may be necessary for certain reactions involving this compound.

Eigenschaften

IUPAC Name |

5-propylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S2/c1-2-3-6-4-5-7(11-6)12(8,9)10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVCJYZNEPLRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propylthiophene-2-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)

![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)